molecular formula C12H14O5 B14173475 1-Propanone, 1,1'-(2,4,6-trihydroxy-m-phenylene)di- CAS No. 3145-11-7

1-Propanone, 1,1'-(2,4,6-trihydroxy-m-phenylene)di-

Cat. No.: B14173475
CAS No.: 3145-11-7
M. Wt: 238.24 g/mol
InChI Key: MAULNQUCMOQLDU-UHFFFAOYSA-N
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Description

1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- is a chemical compound with the molecular formula C12H14O5. It is also known as dipropionyl phloroglucinol. This compound is characterized by its aromatic ring structure with three hydroxyl groups and two propanone groups attached to the meta positions of the phenylene ring. It has a melting point of 152-154°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- can be synthesized through the reaction of phloroglucinol with propionyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

  • Dissolve phloroglucinol in a suitable solvent like dichloromethane.
  • Add propionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization from an appropriate solvent .

Industrial Production Methods: The industrial production of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- can be compared with other similar compounds such as:

    Phloroglucinol: Lacks the propanone groups but has similar hydroxyl group arrangement.

    1,1’-(2,4,6-Trihydroxy-m-phenylene)di-1-butanone: Similar structure but with butanone groups instead of propanone groups.

    2,4-Dipropionyl-phloroglucinol: Similar structure but with different substitution patterns.

These comparisons highlight the unique structural features and reactivity of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di-, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

3145-11-7

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

1-(2,4,6-trihydroxy-3-propanoylphenyl)propan-1-one

InChI

InChI=1S/C12H14O5/c1-3-6(13)10-8(15)5-9(16)11(12(10)17)7(14)4-2/h5,15-17H,3-4H2,1-2H3

InChI Key

MAULNQUCMOQLDU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CC)O

Origin of Product

United States

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